Sulfamerazine Sulfamerazine Sulfamerazine is a sulfonamide consisting of pyrimidine with a methyl substituent at the 4-position and a 4-aminobenzenesulfonamido group at the 2-position. It has a role as an antiinfective agent and a drug allergen. It is a member of pyrimidines, a sulfonamide and a sulfonamide antibiotic. It is functionally related to a sulfanilamide.
A sulfanilamide that is used as an antibacterial agent.
Sulfamerazine is a long-acting sulfanilamide antibacterial agent. Sulfamerazine inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for the binding site on dihydropteroate synthase.
See also: Sulfadiazine; sulfamerazine (component of); Sulfamerazine; Sulfamethazine; Sulfaquinoxaline (component of).
Brand Name: Vulcanchem
CAS No.: 127-79-7
VCID: VC0544116
InChI: InChI=1S/C11H12N4O2S/c1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15)
SMILES: CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Molecular Formula: C11H12N4O2S
Molecular Weight: 264.31 g/mol

Sulfamerazine

CAS No.: 127-79-7

Cat. No.: VC0544116

Molecular Formula: C11H12N4O2S

Molecular Weight: 264.31 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Sulfamerazine - 127-79-7

Specification

CAS No. 127-79-7
Molecular Formula C11H12N4O2S
Molecular Weight 264.31 g/mol
IUPAC Name 4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide
Standard InChI InChI=1S/C11H12N4O2S/c1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15)
Standard InChI Key QPPBRPIAZZHUNT-UHFFFAOYSA-N
SMILES CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Canonical SMILES CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Appearance Solid powder
Melting Point 236 °C

Introduction

Pharmacological Profile

Antibacterial Mechanism and Spectrum

Sulfamerazine competitively inhibits DHPS, a key enzyme in the bacterial folate biosynthesis pathway. By mimicking para-aminobenzoic acid (PABA), it blocks the condensation of PABA with dihydropterin diphosphate, preventing the formation of dihydrofolic acid . This bacteriostatic action is particularly effective against Escherichia coli, Streptococcus pneumoniae, and Staphylococcus aureus .

Table 1: Key Pharmacological Properties of Sulfamerazine

PropertyValueSource
Molecular FormulaC₁₁H₁₂N₄O₂S
Protein BindingNot fully characterized
Half-LifeData insufficient
Primary TargetDihydropteroate synthase (DHPS)
IC₅₀ vs. P. falciparum6 nM

Therapeutic Applications

Traditional Uses in Bacterial Infections

Sulfamerazine’s clinical utility spans:

  • Urinary Tract Infections (UTIs): Effective against E. coli-induced cystitis and pyelonephritis .

  • Respiratory Infections: Used in bronchitis and pneumonia caused by susceptible strains .

  • Prostatitis: Penetrates prostatic tissue to inhibit bacterial growth .

Emerging Role in Parkinson’s Disease

A 2025 study identified sulfamerazine as a potent inhibitor of α-synuclein (α-Syn) aggregation, a hallmark of Parkinson’s disease . Key findings include:

  • In Vitro Inhibition: Dose-dependent reduction of α-Syn fibrillation, with greater potency than tamoxifen .

  • In Vivo Efficacy: In Caenorhabditis elegans models, sulfamerazine decreased α-Syn aggregates by 62% and improved motor function .

  • Cellular Studies: Reduced α-Syn accumulation in SH-SY5Y neuronal cells by 45% via sequestration into non-toxic oligomers .

Table 2: Anti-α-Synuclein Activity of Sulfamerazine

Model SystemEffect ObservedEfficacySource
C. elegansMotor function improvement62% reduction
SH-SY5Y CellsAggregate clearance45% reduction
Microscale ThermophoresisBinding affinity (Kd)12.3 µM

Chemical and Structural Insights

The sulfamerazine molecule features a sulfonamide group (-SO₂NH₂) linked to a 4-methylpyrimidine ring, enabling both antibacterial and anti-amyloid activities . Nuclear magnetic resonance (NMR) studies reveal that sulfamerazine binds α-Syn at the N-terminal region, promoting the formation of soluble, non-fibrillar aggregates .

Structural Analysis:

  • Hydrogen Bonding: The sulfonamide group interacts with Lys-12 and Glu-28 of α-Syn .

  • Hydrophobic Interactions: The methylpyrimidine moiety engages with Val-16 and Phe-20 .

Future Directions and Clinical Implications

The dual role of sulfamerazine as an antibacterial and neuroprotective agent opens avenues for drug repurposing. Ongoing research priorities include:

  • Optimizing Anti-α-Syn Activity: Structural modifications to enhance binding affinity and blood-brain barrier penetration.

  • Combination Therapies: Pairing with levodopa or dopamine agonists to address Parkinson’s multifactorial pathology.

  • Pharmacokinetic Profiling: Clarifying metabolism routes to minimize adverse effects.

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